molecular formula C9H15F3N2O B14905237 2,2,2-trifluoro-N-(2-piperidylethyl)acetamide

2,2,2-trifluoro-N-(2-piperidylethyl)acetamide

Cat. No.: B14905237
M. Wt: 224.22 g/mol
InChI Key: HKUVWYASAXGKHD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide is a chemical compound with the molecular formula C7H10F3NO. It is also known by its synonym, 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone . This compound is characterized by the presence of a trifluoromethyl group attached to an acetamide moiety, which is further connected to a piperidine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide typically involves the reaction of piperidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. For instance, as an inactivator of cytochrome P450 2B6, the compound binds to the active site of the enzyme, leading to its inhibition. This interaction disrupts the enzyme’s ability to metabolize substrates, thereby affecting various metabolic pathways .

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of 2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H15F3N2O

Molecular Weight

224.22 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-piperidin-1-ylethyl)acetamide

InChI

InChI=1S/C9H15F3N2O/c10-9(11,12)8(15)13-4-7-14-5-2-1-3-6-14/h1-7H2,(H,13,15)

InChI Key

HKUVWYASAXGKHD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC(=O)C(F)(F)F

Origin of Product

United States

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